what is the chemical formula for Tetrapotassium hexacyanoferrate trihydrate
what is the chemical formula for Tetrapotassium hexacyanoferrate trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapotassium hexacyanoferrate trihydrate, also known as potassium ferrocyanide trihydrate or yellow prussiate of potash, is an inorganic coordination compound with the chemical formula K₄[Fe(CN)₆]·3H₂O .[1] It is a lemon-yellow crystalline solid that is soluble in water but insoluble in ethanol.[1] This compound is widely utilized in various scientific and industrial applications, including as a laboratory reagent, in the synthesis of pigments like Prussian blue, and in analytical chemistry techniques.[2] For professionals in research and drug development, its utility extends to histochemical staining and various assays due to its specific reactivity with iron ions.
Core Properties and Data
Tetrapotassium hexacyanoferrate trihydrate is valued for its stability and well-defined chemical properties. The central iron atom is in the +2 oxidation state, forming a stable octahedral complex with six cyanide ligands. The presence of three water molecules in its hydrated form is crucial for its crystalline structure.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |
| Molar Mass | 422.388 g/mol |
| Appearance | Light yellow crystalline granules[1] |
| Density | 1.85 g/cm³ (trihydrate)[1][3] |
| Melting Point | 70 °C (decomposes, loses water at 60°C)[2][3] |
| Boiling Point | Decomposes |
| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[1] |
| CAS Number | 14459-95-1 (trihydrate)[1] |
Key Applications in Research
The primary application of tetrapotassium hexacyanoferrate trihydrate in a research context is as a key reagent in the Prussian blue staining protocol . This histochemical method is highly sensitive for detecting the presence of ferric iron (Fe³⁺) in tissue sections, which is crucial for studies related to hemochromatosis, hemosiderosis, and other conditions involving iron overload.
Another significant application is in antioxidant assays , specifically the Potassium Ferricyanide Reducing Power (PFRAP) assay. This assay measures the reducing ability of antioxidants, which convert ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺). The resulting ferrocyanide then reacts with ferric ions to form a colored complex, allowing for spectrophotometric quantification of antioxidant activity.
Furthermore, it serves as a precursor in the synthesis of Prussian blue nanoparticles . These nanoparticles have garnered interest in various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in the development of biosensors.
Experimental Protocols
Prussian Blue Staining for Ferric Iron Detection in Tissue
This protocol details the procedure for identifying ferric iron deposits in paraffin-embedded tissue sections. The reaction involves treating the tissue with an acidic solution of potassium ferrocyanide. Ferric ions present in the tissue react with the ferrocyanide to form an insoluble, bright blue pigment known as Prussian blue (ferric ferrocyanide).[4]
Materials:
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Paraffin-embedded tissue sections
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10% Formalin (for fixation)
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20% Aqueous Solution of Hydrochloric Acid (HCl)
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10% Aqueous Solution of Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
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Nuclear Fast Red solution (for counterstaining)
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Distilled water
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Ethanol (95% and 100%)
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Xylene
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Resinous mounting medium
Procedure:
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Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through a series of alcohol dilutions to distilled water.[4]
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Staining Solution Preparation: Immediately before use, mix equal parts of the 20% hydrochloric acid solution and the 10% potassium ferrocyanide solution.[4]
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Staining: Immerse the slides in the freshly prepared staining solution for 20 minutes.[4]
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Washing: Thoroughly wash the slides in three changes of distilled water.[4]
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Counterstaining: Counterstain the sections with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.[4]
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Rinsing: Rinse the slides twice in distilled water.[4]
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Dehydration: Dehydrate the sections through 95% ethanol and two changes of 100% ethanol.[4]
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Clearing: Clear the sections in two changes of xylene, for 3 minutes each.[4]
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Mounting: Coverslip the slides using a resinous mounting medium.[4]
Expected Results:
Visualized Workflow: Prussian Blue Staining
The following diagram illustrates the key steps in the Prussian blue staining protocol.
Caption: Workflow for Prussian Blue Staining of Tissue Sections.
